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Compound of Interest

Methyl 5-bromothiazole-4-
Compound Name:
carboxylate

Cat. No.: B1416655

Executive Summary

Methyl 5-bromothiazole-4-carboxylate is a pivotal heterocyclic building block, distinguished
by its synthetically versatile thiazole core functionalized with both an electrophilic bromine atom
and a modifiable methyl ester. This guide provides an in-depth analysis of its core chemical
properties, reactivity, and established applications for researchers, scientists, and professionals
in drug development. We will explore its physicochemical characteristics, spectroscopic
signature, and key reaction pathways, including palladium-catalyzed cross-coupling and
nucleophilic substitution. Furthermore, this document details a validated synthetic protocol and
discusses the compound's role as a strategic intermediate in the synthesis of complex
molecules for medicinal chemistry and materials science.

Introduction to a Versatile Heterocyclic Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, prized for
its unique electronic properties and ability to engage in various biological interactions.[1]
Methyl 5-bromothiazole-4-carboxylate (CAS No. 913836-22-3) emerges as a particularly
valuable derivative. Its structure incorporates two key points of chemical reactivity: a bromine
atom at the C5 position, ideal for carbon-carbon and carbon-heteroatom bond formation, and a
methyl ester at the C4 position, which can be readily converted into amides, carboxylic acids,
or alcohols.[2][3] This dual functionality allows for sequential and divergent synthetic strategies,
making it a cornerstone intermediate for constructing complex molecular architectures. This
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guide serves to consolidate the known chemical data and synthetic utility of this compound,
providing a technical foundation for its effective application in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties
of Methyl 5-bromothiazole-4-carboxylate are summarized below.

: ~hemical Identifi

Property Value Reference(s)
CAS Number 913836-22-3 [4]
Molecular Formula CsH4BrNO2S [4]
Molecular Weight 222.06 g/mol [4]
Canonical SMILES COC(=0)C1=C(Br)SC=N1 [4]
InChikey AUIMFWXVFMHABB- (4]

UHFFFAOYSA-N

Physical and Spectroscopic Data

The compound presents as a light yellow to orange solid under standard conditions.[4] Its
physical properties and key spectroscopic identifiers are crucial for reaction monitoring and
quality control.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1416655?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2501309.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2501309.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2501309.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2501309.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2501309.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2501309.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
Appearance Light yellow to orange solid [4]
Melting Point 98-101 °C [4]
Boiling Point 276 °C (at 760 mmHg) [4]

Soluble in common organic
Solubility solvents such as ethanol, DMF, [5]
and dichloromethane.

(400 MHz, CDCls) 6 ppm: 8.80
1H NMR (s, 1H, thiazole C2-H), 3.99 (s, [6]
3H, -OCHs3)

m/z 221.8 [M+H]*, 223.8
LC-MS (ES) [M+2+H]* (confirms bromine [61[7]

presence)

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 5-bromothiazole-4-carboxylate lies in the orthogonal reactivity
of its two primary functional groups. The electron-deficient nature of the thiazole ring, amplified
by the ester group, influences the reactivity of the C5-bromine, making it a suitable substrate
for a variety of transformations.

Reactivity at the C5-Position (C-Br Bond)

The bromine atom is the primary site for introducing molecular diversity. It readily participates in
numerous palladium-catalyzed cross-coupling reactions and can also undergo nucleophilic
substitution.

o Palladium-Catalyzed Cross-Coupling: This is the most powerful application of the C5-bromo
group.

o Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides a robust
method for C-C bond formation. This reaction is fundamental in building bi-aryl scaffolds
common in pharmaceutical agents.[7][8][9]
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o Stille Coupling: Coupling with organotin reagents offers an alternative, often
complementary, method for C-C bond formation.[10]

o Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a
copper(l) co-catalyst, yields aryl-alkyne structures, which are valuable intermediates and
structural motifs.[11]

o Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling
with a wide range of amines, providing access to substituted anilines and related
structures.[12]

» Cyanation: The bromine can be displaced by a cyanide group, typically using a copper(l)
cyanide source, to furnish the corresponding nitrile. This nitrile can then be hydrolyzed to a
carboxylic acid or reduced to an amine.[13]

e Nucleophilic Aromatic Substitution (SNAAr): Under forcing conditions or with highly activated
nucleophiles, the bromine can be displaced directly. For example, heating with morpholine
can yield the 5-morpholinothiazole derivative.[14]

Reactivity at the C4-Position (Methyl Ester)

The methyl ester group offers a secondary handle for modification, typically explored after
functionalizing the C5 position.

e Hydrolysis: The ester can be saponified under basic conditions (e.g., NaOH, LiOH) to yield
the corresponding thiazole-4-carboxylic acid. This transformation is thermodynamically
favorable.[3][15]

o Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can
convert the ester into a diverse range of amides.[2] This is a key step in synthesizing many
bioactive molecules, as the amide bond is a core feature of numerous drugs.[1]

Diagram of Synthetic Pathways

The following diagram illustrates the principal reactive pathways available for Methyl 5-
bromothiazole-4-carboxylate, highlighting its utility as a divergent synthetic intermediate.
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Caption: Key synthetic transformations of Methyl 5-bromothiazole-4-carboxylate.
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Synthesis and Purification

The reliable synthesis of this intermediate is critical for its use in multi-step sequences. A

common and effective method involves the deaminative bromination of an amino-thiazole

precursor.

Recommended Synthetic Protocol

The following protocol is adapted from established literature procedures for the synthesis of

Methyl 5-bromothiazole-4-carboxylate from its 2-amino precursor.[4]

Reaction: Deaminative Bromination of Methyl 2-amino-5-bromothiazole-4-carboxylate

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add Methyl 2-amino-5-bromothiazole-4-carboxylate (1.0 eq).

Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
Heating: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.

Reagent Addition: Prepare a solution of tert-butyl nitrite (1.2 eq) in a minimal amount of
anhydrous DMF. Add this solution dropwise to the heated reaction mixture.

Reaction Monitoring: The reaction progress can be monitored by observing the cessation of
gas evolution (N2). Completion can be confirmed by Thin Layer Chromatography (TLC) or
LC-MS analysis.

Work-up: Once the reaction is complete, cool the mixture to room temperature.

Purification: Concentrate the reaction mixture under reduced pressure to remove the DMF.
Directly load the crude residue onto a silica gel column. Elute using a gradient of ethyl
acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl
acetate) to isolate the pure product.

Characterization: The final product is typically obtained as a yellow solid (53% reported yield)
and should be characterized by NMR and MS to confirm its identity and purity.[4]

Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of the title compound.

Applications in Research and Development

Methyl 5-bromothiazole-4-carboxylate serves as a strategic intermediate in several key

areas of chemical research.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1416655?utm_src=pdf-body-img
https://www.benchchem.com/product/b1416655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Medicinal Chemistry: It is a precursor for inhibitors of c-Jun N-terminal kinases (JNK), which
are implicated in various inflammatory diseases and neurodegenerative disorders.[12] It has
also been used in the synthesis of Aryl Hydrocarbon Receptor (AhR) agonists and potential
antiviral agents against Hepatitis B Virus (HBV).[6][13]

o Agrochemicals: The thiazole core is present in many fungicides and pesticides. This
compound provides a convenient entry point for creating novel derivatives with potential
applications in crop protection.[10]

e Materials Science: Heterocyclic compounds like this are used in the development of organic
dyes and electronic materials. The ability to form extended conjugated systems via cross-
coupling makes it a candidate for such applications.[5]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound should be handled in a
well-ventilated area, preferably a fume hood, while wearing appropriate personal protective
equipment (PPE).

GHS Hazard Information
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. . Hazard Precautionary
Pictogram Signal Word Reference(s)
Statement(s) Statement(s)
P261: Avoid
breathing
dust.P280: Wear
protective
gloves/eye
H315: Causes protection.P302+
skin P352: IF ON
irritation.H319: SKIN: Wash with
GHSO07 Causes serious plenty of
(Exclamation Warning eye water.P305+P35 [4]
Mark) irritation.H335: 1+P338: IF IN
May cause EYES: Rinse

respiratory
irritation.

cautiously with
water for several
minutes.
Remove contact
lenses, if present
and easy to do.

Continue rinsing.

Recommended Storage

For long-term stability, the compound should be stored in a tightly sealed container under an

inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, with recommended temperatures

between 2-8°C.[4]

Conclusion

Methyl 5-bromothiazole-4-carboxylate is a high-value, multifunctional building block with

well-defined physicochemical properties and a predictable reactivity profile. Its capacity to

undergo a wide array of chemical transformations, particularly palladium-catalyzed cross-

coupling at the C5-position and ester modifications at the C4-position, solidifies its role as a

critical intermediate in modern organic synthesis. The synthetic protocols and reactivity data

compiled in this guide provide a comprehensive resource for chemists aiming to leverage this
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versatile scaffold in the creation of novel pharmaceuticals, agrochemicals, and advanced
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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